molecular formula C20H17FN2O B6129093 2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one

2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B6129093
M. Wt: 320.4 g/mol
InChI Key: MEIKDGFDAOKECE-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways and molecular interactions depend on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other indazole derivatives, such as:

The uniqueness of 2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(2-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O/c1-13-20-17(22-23(13)18-10-6-5-9-16(18)21)11-15(12-19(20)24)14-7-3-2-4-8-14/h2-10,15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIKDGFDAOKECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1C3=CC=CC=C3F)CC(CC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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